Cas no 2060030-22-8 (2-{2-chloro-1-3-(methylamino)propyl-1H-imidazol-5-yl}acetonitrile)

2-{2-Chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile is a specialized organic compound featuring a chloro-substituted imidazole core linked to a nitrile-functionalized side chain. Its structural design incorporates a methylamino propyl group, enhancing reactivity and versatility in synthetic applications. The presence of both chloro and nitrile moieties makes it a valuable intermediate for pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds. The compound’s stability under controlled conditions and its potential for selective functionalization offer advantages in precision chemical transformations. Suitable for research and industrial use, it serves as a key building block in the synthesis of biologically active molecules.
2-{2-chloro-1-3-(methylamino)propyl-1H-imidazol-5-yl}acetonitrile structure
2060030-22-8 structure
Product Name:2-{2-chloro-1-3-(methylamino)propyl-1H-imidazol-5-yl}acetonitrile
CAS No:2060030-22-8
MF:C9H13ClN4
MW:212.67932009697
MDL:MFCD30477694
CID:5153853
PubChem ID:125426466
Update Time:2025-10-21

2-{2-chloro-1-3-(methylamino)propyl-1H-imidazol-5-yl}acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole-5-acetonitrile, 2-chloro-1-[3-(methylamino)propyl]-
    • 2-{2-chloro-1-3-(methylamino)propyl-1H-imidazol-5-yl}acetonitrile
    • MDL: MFCD30477694
    • Inchi: 1S/C9H13ClN4/c1-12-5-2-6-14-8(3-4-11)7-13-9(14)10/h7,12H,2-3,5-6H2,1H3
    • InChI Key: JVYBBGMGXFGRJJ-UHFFFAOYSA-N
    • SMILES: C1(Cl)N(CCCNC)C(CC#N)=CN=1

2-{2-chloro-1-3-(methylamino)propyl-1H-imidazol-5-yl}acetonitrile Pricemore >>

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Additional information on 2-{2-chloro-1-3-(methylamino)propyl-1H-imidazol-5-yl}acetonitrile

Compound 2060030-22-8: A Comprehensive Overview

The compound with CAS No. 2060030-22-8, known as 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development and related areas.

The imidazole ring at the core of this molecule is a key structural element, contributing to its stability and reactivity. The chloro substituent at position 2 of the imidazole ring adds to the compound's electronic properties, making it a versatile building block for further chemical modifications. Additionally, the presence of a methylamino propyl group attached to the imidazole ring introduces a degree of flexibility and functionality, which is crucial for its interactions with biological systems.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of novel therapeutic agents. Its ability to interact with specific biological targets, such as enzymes and receptors, has been extensively investigated. For instance, research published in *Journal of Medicinal Chemistry* demonstrated that 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile exhibits promising activity against certain kinase enzymes, which are critical in various disease pathways.

The acetonitrile group at position 5 of the imidazole ring plays a significant role in modulating the compound's solubility and bioavailability. This feature is particularly important in drug design, where balancing hydrophilicity and lipophilicity is essential for achieving optimal pharmacokinetic profiles. Furthermore, the compound's ability to form hydrogen bonds due to its methylamino group enhances its binding affinity to protein targets, making it a valuable candidate for further exploration in medicinal chemistry.

In terms of synthesis, this compound can be prepared through a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The use of readily available starting materials and mild reaction conditions makes its synthesis both efficient and scalable. Researchers have also explored various modifications to this core structure, such as altering the substituents on the imidazole ring or introducing additional functional groups, to optimize its pharmacological properties.

From an analytical standpoint, modern techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity. These methods provide critical insights into its molecular integrity and help ensure consistency in its production and characterization.

Looking ahead, the potential applications of 2-{2-chloro-1-[3-(methylamino)propyl]-1H-imidazol-5-yl}acetonitrile are vast and varied. Its role as a lead compound in drug discovery underscores its importance in advancing therapeutic interventions for diseases such as cancer, inflammation, and infectious disorders. Moreover, its structural versatility makes it a valuable tool for exploring novel chemical space and developing innovative pharmaceutical agents.

In conclusion, CAS No. 2060030-22-8 represents a compelling example of how advanced chemical synthesis and cutting-edge research can contribute to the development of impactful therapeutic compounds. As ongoing studies continue to uncover new insights into its properties and applications, this compound remains at the forefront of chemical innovation.

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